molecular formula C13H13N5OS B3747909 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

Cat. No. B3747909
M. Wt: 287.34 g/mol
InChI Key: RWRSJBNTOQONFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been shown to have unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This may be the reason why 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes and proteins, as mentioned earlier. Additionally, it can induce apoptosis (programmed cell death) in cancer cells. 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone. One area of interest is the development of new drugs that are based on 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone. Another area of interest is the study of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone's mechanism of action. By understanding how 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone works at a molecular level, researchers may be able to develop more effective drugs. Additionally, more studies are needed to determine the safety and efficacy of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone in humans.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. Research has shown that 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has anti-inflammatory properties and can inhibit the growth of cancer cells. This makes it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-8-12(9-5-3-4-6-10(9)14-8)11(19)7-20-13-15-16-17-18(13)2/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRSJBNTOQONFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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